N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-4-7-16(8-5-14)26-13-19(22)20-17-12-15(6-9-18(17)25-2)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDTVSRGMBJKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, experimental findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Isothiazolidin Moiety : This component is known for its reactivity and ability to participate in redox reactions.
- Methoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Amide Bond : This bond can undergo hydrolysis, potentially influencing the compound's stability and activity in biological systems.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. The inhibition of CDK2 can lead to:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, which is beneficial in cancer treatment.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Inhibition of CDK2
Several studies have demonstrated the compound's inhibitory effects on CDK2. For instance:
- Biochemical Assays : These assays measure enzyme activity in the presence of the compound, showing significant inhibition at micromolar concentrations.
- Cell Line Studies : Experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicate that treatment with the compound results in reduced cell proliferation and increased apoptosis rates.
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's unique structure may facilitate interactions with microbial enzymes or receptors.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 10 µM.
-
Antimicrobial Activity Assessment :
- Objective : To determine the efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited notable inhibition at a concentration of 50 µg/disc.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-3-methylbenzamide | Contains methyl substitution; exhibits CDK2 inhibition | Significant anticancer properties |
| N-(5-amino-2-methoxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide | Different functional groups; potential for varied reactivity | Limited studies on anticancer effects |
Comparison with Similar Compounds
Thiadiazole-Based Acetamides
Compounds with 1,3,4-thiadiazole cores and acetamide linkages share structural parallels with the target compound. Key examples include:
Key Observations :
- The thiadiazole core enhances metabolic stability and allows diverse substituent modifications.
- Anticancer and anticonvulsant activities are notable in this class, though the target compound’s uterine myoma specificity is unique .
Thiazolidinone/Oxadiazole Derivatives
Compounds with thiazolidinone or oxadiazole rings and acetamide linkages exhibit distinct electronic profiles but share synthetic flexibility:
Key Observations :
Indazole and Biphenyl Derivatives
The patent compound BAI (2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide) shares the isothiazolidine dioxide and acetamide features but replaces methoxyphenyl with indazole and biphenyl groups ().
| Feature | Target Compound | BAI (Patent Compound) |
|---|---|---|
| Core Structure | Isothiazolidine dioxide + methoxyphenyl | Isothiazolidine dioxide + indazole |
| Aromatic Substituent | p-Tolyloxy | Biphenyl |
| Bioactivity | Uterine myoma (antiproliferative) | Uterine myoma (PARP fragmentation) |
| Toxicity | No cardiovascular toxicity | No cardiovascular toxicity |
Key Observations :
- Both compounds inhibit uterine myoma cell proliferation, but BAI’s indazole core may enhance DNA interaction.
- The p-tolyloxy group in the target compound vs. biphenyl in BAI suggests substituent-driven selectivity differences.
Substituent-Driven Activity Trends
- p-Tolyloxy vs. Phenoxy: shows that phenoxy derivatives (e.g., 5k) with electron-donating groups (methoxy) exhibit higher yields (72–85%) compared to halogenated analogs. The target’s p-tolyloxy group may enhance lipophilicity and membrane penetration .
- Sulfone vs. Thioethers : The 1,1-dioxidoisothiazolidine group in the target compound provides metabolic resistance over thioether-containing analogs (e.g., 5h in ), which are prone to oxidation .
Q & A
Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidinone core followed by coupling with acetamide derivatives. Key steps include:
- Step 1 : Synthesis of the 1,1-dioxidoisothiazolidin-2-yl moiety via cyclization of sulfonamide precursors under acidic conditions .
- Step 2 : Coupling with 2-(p-tolyloxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF . Optimization requires precise control of temperature (0–5°C for coupling), solvent polarity, and reaction time (monitored via TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the isothiazolidin-dioxide (δ 3.8–4.2 ppm for SO₂CH₂) and methoxyphenyl protons (δ 6.7–7.2 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 429.4 [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Amide C=O stretch (~1667 cm⁻¹) and sulfone S=O (~1340 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : CDK2 enzymatic assays (IC₅₀ determination via ADP-Glo™) due to the compound’s potential as a kinase inhibitor .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modify substituents : Replace the p-tolyloxy group with electron-withdrawing groups (e.g., nitro, chloro) to enhance binding to hydrophobic kinase pockets .
- Isosteric replacements : Substitute the isothiazolidin-dioxide with thiazolidinedione to assess changes in solubility and potency .
- Computational docking : Use AutoDock Vina to predict interactions with CDK2’s ATP-binding site (PDB: 1AQ1) .
Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods .
- Control for solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Batch-to-batch consistency : Compare HPLC purity (>98%) and biological activity across synthesized batches .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation (t₁/₂ calculation) .
- Photostability : Expose to UV light (λ = 254 nm) and track changes in NMR/UV-Vis spectra .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS) after oral and IV administration in rodent models .
- Tissue distribution studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs .
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
